molecular formula C10H11ClN2 B3433605 3-(4-Chloro-Benzylamino)-Propionitrile CAS No. 41832-87-5

3-(4-Chloro-Benzylamino)-Propionitrile

Cat. No. B3433605
CAS RN: 41832-87-5
M. Wt: 194.66 g/mol
InChI Key: CCDBUCXBPBMKJY-UHFFFAOYSA-N
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Description

“3-(4-Chloro-Benzylamino)-Propionitrile” is a complex organic compound. It contains a benzylamine component, which is an organic compound consisting of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . The “4-Chloro” indicates that a chlorine atom is attached to the fourth carbon in the benzyl group .


Molecular Structure Analysis

The molecular structure of “3-(4-Chloro-Benzylamino)-Propionitrile” would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or computational modeling, it’s difficult to provide an accurate molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving “3-(4-Chloro-Benzylamino)-Propionitrile” would depend on its exact molecular structure and the conditions under which the reactions occur. Benzylamine derivatives are known to participate in a variety of chemical reactions .

Mechanism of Action

The mechanism of action of “3-(4-Chloro-Benzylamino)-Propionitrile” would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with “3-(4-Chloro-Benzylamino)-Propionitrile” would depend on its physical and chemical properties. For example, many organic compounds are flammable, and compounds containing chlorine can be hazardous if inhaled, ingested, or come into contact with the skin .

Future Directions

The future directions for research on “3-(4-Chloro-Benzylamino)-Propionitrile” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDBUCXBPBMKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50639945
Record name 3-{[(4-Chlorophenyl)methyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-Benzylamino)-Propionitrile

CAS RN

41832-87-5, 62675-34-7
Record name 3-[[(4-Chlorophenyl)methyl]amino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41832-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[(4-Chlorophenyl)methyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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